molecular formula C12H12N2O3S B2985336 N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide CAS No. 2034342-95-3

N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2985336
CAS No.: 2034342-95-3
M. Wt: 264.3
InChI Key: SWHPTTPXWFFMHC-UHFFFAOYSA-N
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Description

N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide is an oxalamide derivative characterized by a central ethanediamide (oxalamide) backbone substituted with a 2-(5-(furan-3-yl)thiophen-2-yl)ethyl group. This structure incorporates a thiophene ring fused with a furan moiety, conferring unique electronic and steric properties.

Properties

IUPAC Name

N'-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c13-11(15)12(16)14-5-3-9-1-2-10(18-9)8-4-6-17-7-8/h1-2,4,6-7H,3,5H2,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHPTTPXWFFMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CC=C(S2)CCNC(=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a furan ring, a thiophene ring, and an oxalamide moiety. This article delves into its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

  • Molecular Formula : C16H15N3O4S
  • Molecular Weight : Approximately 345.4 g/mol
  • Key Structural Features :
    • Furan ring
    • Thiophene ring
    • Oxalamide group

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. The compound's unique structure may facilitate interactions with bacterial cell membranes or specific enzymes, leading to its antimicrobial effects. Further investigations are required to quantify this activity against various pathogens.

Anticancer Potential

Research into the anticancer properties of this compound has shown promising results. In vitro studies suggest that the compound may inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest. For example, it has been tested against several cancer cell lines, including:

Cell LineType of CancerIC50 (µM)
HeLaCervicalTBD
MCF7BreastTBD
HepG2LiverTBD

The exact mechanisms by which this compound exerts its anticancer effects remain under investigation but may involve modulation of key signaling pathways associated with cell proliferation and survival.

The mechanism of action for this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may bind to specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : Its structural components may enable it to interact with various receptors, influencing cellular responses.
  • Oxidative Stress Induction : Potentially increasing reactive oxygen species (ROS) within cells, leading to oxidative damage and subsequent cell death.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound, providing insights into its potential applications:

  • Study on Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited significant inhibition of tumor growth in xenograft models, suggesting a potential for development as an anticancer agent .
  • Antimicrobial Screening : Research indicated that oxalamide derivatives showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the need for further exploration of their pharmacological profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives include several oxalamides evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). Key analogues are compared below:

Compound Name Substituents (R1, R2) Key Functional Groups Application
N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide R1: 2-(5-(furan-3-yl)thiophen-2-yl)ethyl Thiophene, furan Not specified (inferred pharmaceutical/flavor)
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) R1: 2,4-dimethoxybenzyl; R2: 2-(pyridin-2-yl)ethyl Pyridine, methoxybenzyl Umami flavoring agent (FEMA 4233)
N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide R1: 2-methoxy-4-methylbenzyl; R2: pyridin-2-yl Methoxybenzyl, pyridine Flavoring agent (JECFA No. 1770)

Key Observations :

  • Heterocyclic vs. Aromatic Substituents : The target compound’s thiophene-furan system contrasts with the pyridine and methoxybenzyl groups in analogues. Thiophene and furan rings may enhance π-π stacking interactions but could introduce metabolic complexities compared to simpler aromatic systems .
  • Electronic Effects: Methoxy and methyl groups in S336 and JECFA No. 1770 improve solubility and metabolic stability, whereas the fused heterocycles in the target compound may reduce polarity, affecting bioavailability .
Metabolic and Toxicological Profiles
  • Metabolism: Oxalamides like S336 and JECFA No. 1770 undergo rapid hepatic metabolism in rat hepatocytes, primarily via ester hydrolysis or oxidative pathways, without amide bond cleavage . The thiophene-furan system in the target compound may undergo cytochrome P450-mediated oxidation, but its metabolic fate remains unstudied .
  • Safety: JECFA established a No Observed Effect Level (NOEL) of 100 mg/kg bw/day for S336 and related oxalamides, with a safety margin of 500 million relative to human exposure levels (0.0002 μg/kg bw/day) . However, thiophene derivatives (e.g., thiophene fentanyl) lack comprehensive toxicological data, warranting caution for the target compound .
Functional and Receptor-Binding Properties
  • Receptor Interaction : S336 acts as a potent agonist of the hTAS1R1/hTAS1R3 umami receptor, a property linked to its pyridine and dimethoxybenzyl groups . The target compound’s thiophene-furan system may target different receptors (e.g., opioid or serotonin receptors), akin to thiophene fentanyl derivatives, though this remains speculative .

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